molecular formula C12H13NO2 B8386884 2-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)ethanol

2-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)ethanol

Cat. No. B8386884
M. Wt: 203.24 g/mol
InChI Key: TXCFNYAOHWYBBG-UHFFFAOYSA-N
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Patent
US07476742B2

Procedure details

Ethyl (4-methyl-2-phenyl-1,3-oxazol-5-yl)acetate (0.922 g, 3.76 mmol) in THF (6 mL) at rt was added LiBH4 (2M/THF, 9.41 mL, 4.70 mmol). The reaction was stirred overnight at rt, then treated with 2N HCl until pH 7. The solvent THF was removed under reduced pressure, EtOAc was added, and phases separated. The combined organics extracts were dried over MgSO4 and solvent concentrated in vacuo. The crude material was purified by Biotage using a gradient of 10 to 100% EtOAc/Hexane as solvent mixture. Gave 2-(4-methyl-2-phenyl-1,3-oxazol-5-yl)ethanol (0.193 g, 25% yield) as colorless oil. ES-MS m/z 204.2 (MH)+); HPLC RT (min) 2.02; 1H NMR (Acetone-d6) δ 7.98-7.95 (m, 2H), 7.52-7.42 (m, 3H), 3.95 (s br, 1H), 3.82 (t, 2H)m, 2.90 (t, 2H), 2.13 (s, 3H).
Name
Ethyl (4-methyl-2-phenyl-1,3-oxazol-5-yl)acetate
Quantity
0.922 g
Type
reactant
Reaction Step One
Name
Quantity
9.41 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:5][C:6]=1[CH2:7][C:8](OCC)=[O:9].[Li+].[BH4-].Cl>C1COCC1>[CH3:1][C:2]1[N:3]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:5][C:6]=1[CH2:7][CH2:8][OH:9] |f:1.2|

Inputs

Step One
Name
Ethyl (4-methyl-2-phenyl-1,3-oxazol-5-yl)acetate
Quantity
0.922 g
Type
reactant
Smiles
CC=1N=C(OC1CC(=O)OCC)C1=CC=CC=C1
Name
Quantity
9.41 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent THF was removed under reduced pressure, EtOAc
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
phases separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics extracts were dried over MgSO4 and solvent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by Biotage

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(OC1CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.193 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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